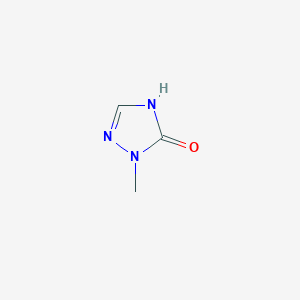

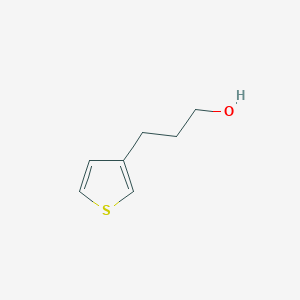

3-(3-噻吩基)-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3-Thienyl)-1-propanol” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The 3-thienyl group is a thienyl group with a molecular formula of C4H3S . It has an average mass of 83.133 and a monoisotopic mass of 82.99555 .

Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond-forming reactions . They have also been used in the synthesis of luminescent metal–organic frameworks .

科学研究应用

Anticancer Activity

“3-(3-Thienyl)-1-propanol” derivatives have shown promising results in the fight against cancer. Compounds like Di(3-thienyl)methanol have been synthesized and screened against T98G brain cancer cell lines. These compounds induce cell death, growth inhibition, and cytogenetic damage, which are crucial parameters in cancer therapy . The thienyl nucleus is a core structure in many cancer growth inhibitors, highlighting the potential of “3-(3-Thienyl)-1-propanol” in developing new anticancer drugs.

Enzyme-Catalyzed Polymer Synthesis

The compound has been used in enzyme-catalyzed polymerization processes to create water-soluble conjugated polythiophenes . These polymers, such as poly [2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS), are significant for their application in hybrid solar cells. The process is environmentally friendly, offering a green synthesis route for water-soluble conjugated polymers used in electrical components like organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Antimicrobial Agents

Thiophene derivatives, including those with the “3-(3-Thienyl)-1-propanol” structure, have been explored for their antimicrobial properties. The thienyl core is integral to the development of new antimicrobial therapeutic agents, providing a pathway for creating more effective treatments against various microbial infections .

Anti-HIV Agents

Research has indicated that thiophene derivatives can serve as potent anti-HIV agents. The structural properties of “3-(3-Thienyl)-1-propanol” make it a candidate for further exploration in the development of drugs to combat HIV, potentially leading to new classes of antiretroviral medications .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thiophene derivatives are well-documented. “3-(3-Thienyl)-1-propanol” and its derivatives could be used to develop new medications that offer pain relief and reduce inflammation, which are critical in treating various chronic conditions .

Anticonvulsant and Antiepileptic Effects

Thiophene compounds have shown promise as anticonvulsants and antiepileptics. The unique structure of “3-(3-Thienyl)-1-propanol” may contribute to the synthesis of new drugs that help manage and treat seizure disorders, providing a new avenue for therapeutic intervention .

安全和危害

未来方向

作用机制

Target of Action

Compounds with a similar structure, such as 3-thienylboronic acid, have been used in the development of biosensors for dopamine detection . This suggests that 3-(3-Thienyl)-1-propanol may interact with similar biochemical targets.

Biochemical Pathways

For instance, some compounds with a thiophene ring have been shown to disrupt ribosomal activity

Pharmacokinetics

A related compound, tienilic acid, has been shown to have a biological half-life of approximately 75 minutes in dogs, with about 9% of the dose excreted in urine over 8 hours

属性

IUPAC Name |

3-thiophen-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOALIXWMWNSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-phenyl-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2905361.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)

![1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2905369.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2905376.png)